

# (S)-4-Benzyl-3-propionyloxazolidin-2-one: A Technical Guide

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## Compound of Interest

Compound Name:	(S)-4-Benzyl-3-propionyloxazolidin-2-one
Cat. No.:	B132915

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CAS Number: 101711-78-8

This technical guide provides an in-depth overview of **(S)-4-Benzyl-3-propionyloxazolidin-2-one**, a pivotal chiral auxiliary in asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

## Chemical and Physical Properties

**(S)-4-Benzyl-3-propionyloxazolidin-2-one** is a white to off-white crystalline powder.<sup>[1]</sup> It is widely utilized as a chiral auxiliary to introduce stereocenters with high enantioselectivity in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. <sup>[1]</sup> Its stability and compatibility with various reaction conditions make it a preferred choice for chemists.<sup>[1]</sup>

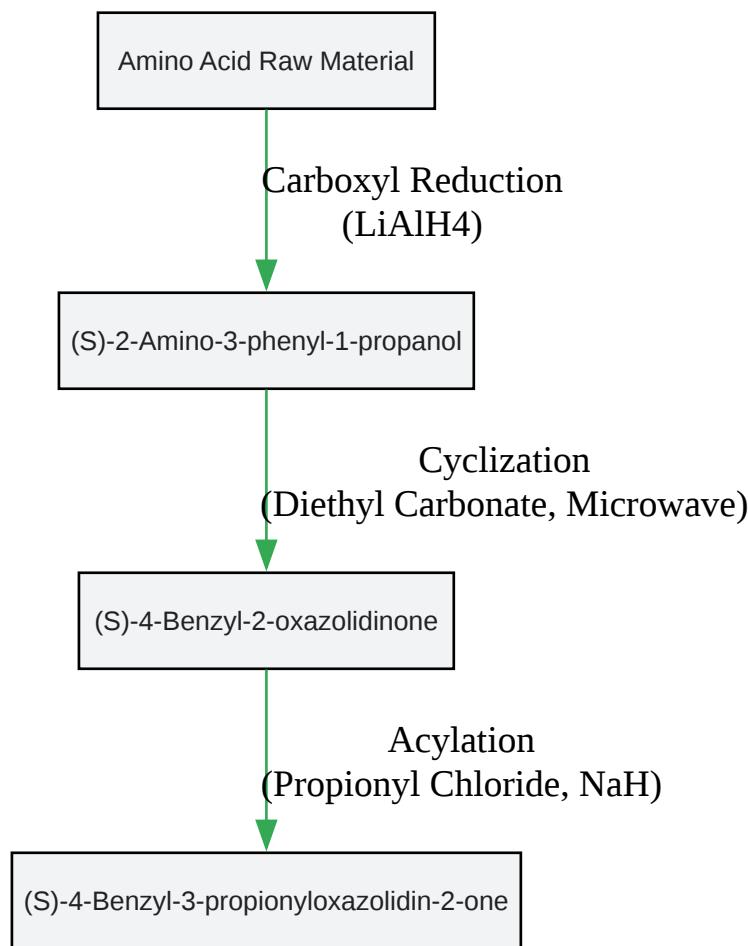
## Physicochemical Data

Property	Value	Reference
CAS Number	101711-78-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	233.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	44-46 °C	
Optical Rotation	[α] <sub>20</sub> /D +97° to +99° (c=1 in Ethanol)	<a href="#">[1]</a>
Purity	≥ 99% (HPLC)	<a href="#">[1]</a>
MDL Number	MFCD00269688	<a href="#">[1]</a>
PubChem Substance ID	24869502	

## Synthesis of (S)-4-Benzyl-3-propionyloxazolidin-2-one

The following experimental protocol is based on the synthetic method described in patent CN103601695A.[\[4\]](#) This process involves a three-step reaction sequence starting from an amino acid raw material.[\[4\]](#)

## Synthetic Pathway Overview



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Caption: Synthetic pathway for **(S)-4-Benzyl-3-propionyloxazolidin-2-one**.

## Experimental Protocol

### Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol

- In a reaction vessel, the starting amino acid is dissolved in an appropriate organic solvent.
- A carboxyl reducing agent, such as Lithium Aluminium Hydride (LiAlH<sub>4</sub>), is added in a molar ratio of 1:1 to 1:1.5 (amino acid:reducing agent).<sup>[4]</sup>
- The reaction mixture is stirred at a controlled temperature until the reduction is complete.
- The reaction is quenched, and the product is extracted.

- The crude product is purified by recrystallization from a suitable solvent like methanol, ethanol, or propanol to yield (S)-2-Amino-3-phenyl-1-propanol.[4]

#### Step 2: Synthesis of (S)-4-Benzyl-2-oxazolidinone

- (S)-2-Amino-3-phenyl-1-propanol is mixed with an organic solvent and diethyl carbonate in a molar ratio of 1:1 to 1:1.5.[4]
- The mixture is subjected to microwave heating at a temperature between 60-120 °C for 1-5 hours.[4]
- After the reaction, the mixture is filtered.
- The solvent is removed from the filtrate, and the resulting residue is purified by column chromatography (eluent: ethyl acetate and petroleum ether mixture, e.g., 1:4 to 1:6 volume ratio) to obtain (S)-4-Benzyl-2-oxazolidinone.[4]

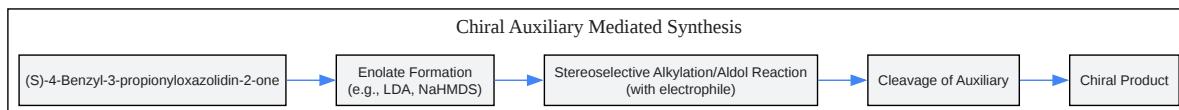
#### Step 3: Synthesis of **(S)-4-Benzyl-3-propionyloxazolidin-2-one**

- (S)-4-Benzyl-2-oxazolidinone is dissolved in an organic solvent and cooled to a temperature between -10 °C and 0 °C.[4]
- A strong base, such as sodium hydride (NaH), is added under inert conditions, and the mixture is stirred for 20-60 minutes.[4] The molar ratio of (S)-4-Benzyl-2-oxazolidinone to the base and propionyl chloride is 1:1-1.5:1-1.5.[4]
- Propionyl chloride is added dropwise to the reaction mixture while maintaining the temperature between -10 °C and 0 °C.[4]
- After the addition is complete, the reaction temperature is allowed to rise to 15-50 °C and is maintained for 3-8 hours.[4]
- The reaction mixture is filtered, and the solvent is removed from the filtrate.
- The crude product is purified by recrystallization from methanol, ethanol, or propanol to yield **(S)-4-Benzyl-3-propionyloxazolidin-2-one**.[4] The overall yield of this synthetic method is reported to be high, with each step achieving yields of approximately 90% or higher.[4]

## Applications in Drug Development and Research

**(S)-4-Benzyl-3-propionyloxazolidin-2-one** is a crucial intermediate in the synthesis of various pharmaceuticals.<sup>[1]</sup> It serves as a chiral auxiliary, which is instrumental in establishing the stereochemistry of target molecules, a critical aspect in the development of enantiomerically pure drugs.<sup>[1]</sup> Its applications extend to the synthesis of anti-inflammatory and antimicrobial agents.<sup>[1]</sup> Furthermore, its deuterated form is used as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS during drug development.<sup>[5][6]</sup>

## Experimental Workflow in Asymmetric Synthesis



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Caption: General workflow for the use of **(S)-4-Benzyl-3-propionyloxazolidin-2-one** in asymmetric synthesis.

## Safety and Handling

Standard laboratory safety precautions should be observed when handling **(S)-4-Benzyl-3-propionyloxazolidin-2-one**. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, with some suppliers recommending storage at 0-8 °C.<sup>[1]</sup> For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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